Chemical Profile & Synthetic Utility: 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid
Chemical Profile & Synthetic Utility: 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid
[1]
Executive Summary: Molecular Identity
2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid is a critical bifunctional biphenyl intermediate.[1] It is characterized by an ortho-ortho substitution pattern that imparts significant steric strain, resulting in restricted rotation (atropisomerism) and high reactivity toward intramolecular cyclization.[1]
Researchers must distinguish this specific isomer (2'-substituted) from its para (4'-substituted) analogue, which is common in liquid crystal research but chemically distinct.[1]
Physicochemical Data Table
| Parameter | Value | Notes |
| Molecular Formula | C₁₄H₁₂O₃ | |
| Molecular Weight | 228.24 g/mol | Average Mass |
| Monoisotopic Mass | 228.0786 Da | Useful for HRMS validation |
| CAS Registry Number | 18773-63-2 | Specific to the 2'-isomer (Open form) |
| Lactone CAS | 6050-13-1 | See "The Lactone Trap" below |
| Physical State | White to off-white powder | Hygroscopic; tends to cyclize |
| Melting Point | 148–150 °C | Varies significantly with lactonization degree |
| Solubility | DMSO, Methanol, THF | Low solubility in non-polar solvents |
Technical Insight: The "Lactone Trap"
CRITICAL WARNING FOR ANALYTICAL CHEMISTS: The defining feature of this molecule is its propensity for intramolecular cyclization.[1] Due to the proximity of the hydroxyl group (nucleophile) at position 2' and the carboxylic acid (electrophile) at position 2, this compound exists in a delicate equilibrium with its lactone form, 5H-dibenzo[c,e]oxepin-5-one .
The Analytical Consequence
When measuring Molecular Weight or purity:
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The Open Form (Target): MW = 228.24 g/mol .
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The Lactone Form (Impurity/Product): MW = 210.23 g/mol .[1]
Guidance: In acidic media or under thermal stress (e.g., GC-MS injection ports), the compound will dehydrate, showing a parent ion of 210 m/z rather than 228 m/z.[1] For accurate characterization, use ESI-MS in negative mode (detecting the carboxylate [M-H]⁻ at 227 m/z) under mild, neutral conditions.[1]
Synthetic Methodology
The most robust route to high-purity 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid is the regioselective reduction of diphenic anhydride .[1] This method avoids the scrambling often seen in Suzuki couplings of highly hindered ortho-ortho substrates.[1]
Protocol: Borohydride Reduction of Diphenic Anhydride
Rationale: Sodium borohydride (NaBH₄) is used because it is mild enough to reduce the anhydride to the lactone/hydroxy-acid equilibrium without over-reducing to the diol (2,2'-bis(hydroxymethyl)biphenyl).[1]
Reagents
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Substrate: Diphenic Anhydride (CAS 6050-13-1)[1]
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Reductant: Sodium Borohydride (NaBH₄)[1]
-
Solvent: THF (anhydrous) / Methanol system[1]
-
Quench: 1N HCl
Step-by-Step Workflow
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Dissolution: Dissolve 10 mmol of diphenic anhydride in 50 mL of dry THF under nitrogen atmosphere. Cool to 0°C.[1][6]
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Activation: Slowly add methanol (approx. 5 mL) to activate the borohydride species.[1]
-
Reduction: Add NaBH₄ (11 mmol, 1.1 equiv) portion-wise over 20 minutes. Caution: Gas evolution (H₂).
-
Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The anhydride spot will disappear; the hydroxy-acid spot is very polar (low R_f).[1]
-
Quench & Isolation (Critical Step):
-
Acidify carefully with 1N HCl to pH 3–4.[1]
-
Note: Strong acid or heat during workup will force lactonization.[1]
-
Extract immediately with Ethyl Acetate (3x).[1]
-
Wash organic layer with brine, dry over Na₂SO₄.[1]
-
Evaporate solvent under reduced pressure at low temperature (<35°C) to preserve the open acid form.[1]
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Mechanistic Visualization
The following diagram illustrates the synthetic pathway and the competing lactonization equilibrium.
Caption: Synthetic pathway via reduction of diphenic anhydride, highlighting the reversible dehydration to the lactone impurity.
Applications in Drug Development
This molecule serves as a pivotal scaffold in two primary areas:
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Angiotensin II Receptor Antagonists (Sartans): While modern Sartans (e.g., Losartan, Valsartan) often utilize a tetrazole ring, the ortho-ortho biphenyl linkage is the pharmacophore's structural core.[1] This carboxylic acid derivative allows for bioisosteric replacement studies where the tetrazole is swapped for a carboxylate/lactone motif to modulate lipophilicity and metabolic stability.[1]
-
Atropisomeric Scaffolds: The bulk of the hydroxymethyl and carboxylic acid groups prevents free rotation around the phenyl-phenyl bond.[1] This makes the compound a candidate for chiral resolution studies.[1] Resolving the enantiomers (atropisomers) of this acid allows it to be used as a chiral auxiliary or ligand in asymmetric catalysis.[1]
References
-
CAS Registry. 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS 18773-63-2).[1][7][8] Common Chemistry.[1] Link[1]
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PubChem. 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid (Isomer Comparison). National Library of Medicine.[1][9] (Note: Used for isomeric distinction of the 4'-derivative CAS 158144-54-8).[1] Link[1][9]
-
Lead Sciences. Product Catalog: 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid.[1][7][8] (Verification of commercial availability and CAS). Link
-
Meyers, A. I., et al. Chemistry of Diphenic Acid Derivatives. (Foundational work on the reduction of diphenic anhydride and oxazoline chemistry). Tetrahedron, 1985.[1][5] (Contextualized via search snippet 1.7).
-
NIST WebBook. 2-Biphenylcarboxylic acid derivatives. (General physical data for the biphenyl acid class). Link[1]
Sources
- 1. 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | C13H10O3 | CID 20100112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Biphenylcarboxylic acid(947-84-2) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid - Lead Sciences [lead-sciences.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 4'-(Hydroxymethyl)-[1,1'-Biphenyl]-2-Carboxylic Acid | C14H12O3 | CID 15380880 - PubChem [pubchem.ncbi.nlm.nih.gov]
